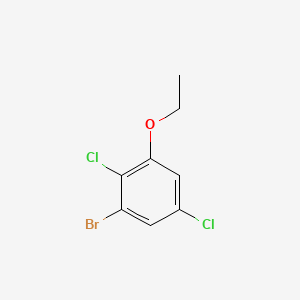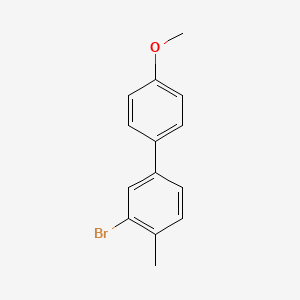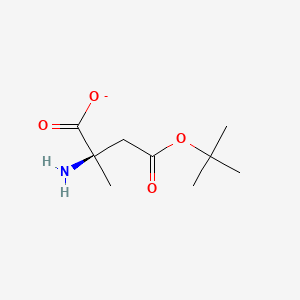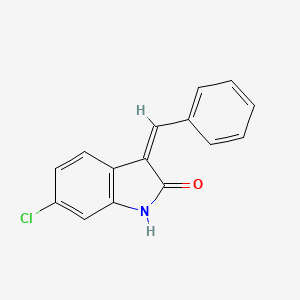
3-Benzylidene-6-chloroindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzylidene-6-chloroindolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a benzylidene group at the 3-position and a chlorine atom at the 6-position of the indolin-2-one core. It is known for its diverse applications in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-6-chloroindolin-2-one can be achieved through various methods. One of the most common methods is the Knoevenagel condensation reaction, which involves the reaction of 6-chlorooxindole with benzaldehyde in the presence of a base such as piperidine . This reaction typically occurs under reflux conditions in a suitable solvent like ethanol or methanol.
Another method involves the palladium-catalyzed intramolecular hydroarylation of N-arylpropiolamides . This method provides a more efficient and selective route to the desired product.
Industrial Production Methods
Industrial production of this compound often employs the Knoevenagel condensation due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzylidene-6-chloroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: 3-Benzyl-6-chloroindolin-2-one.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Benzylidene-6-chloroindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-Benzylidene-6-chloroindolin-2-one involves its interaction with various molecular targets. In biological systems, it is known to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzylideneindolin-2-one: Lacks the chlorine atom at the 6-position.
6-Chloroindolin-2-one: Lacks the benzylidene group at the 3-position.
3-Benzylidene-5-chloroindolin-2-one: Chlorine atom is at the 5-position instead of the 6-position.
Uniqueness
3-Benzylidene-6-chloroindolin-2-one is unique due to the presence of both the benzylidene group and the chlorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research .
Eigenschaften
Molekularformel |
C15H10ClNO |
|---|---|
Molekulargewicht |
255.70 g/mol |
IUPAC-Name |
(3Z)-3-benzylidene-6-chloro-1H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO/c16-11-6-7-12-13(15(18)17-14(12)9-11)8-10-4-2-1-3-5-10/h1-9H,(H,17,18)/b13-8- |
InChI-Schlüssel |
YIFCXPKLWPWAQV-JYRVWZFOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\2/C3=C(C=C(C=C3)Cl)NC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C3=C(C=C(C=C3)Cl)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
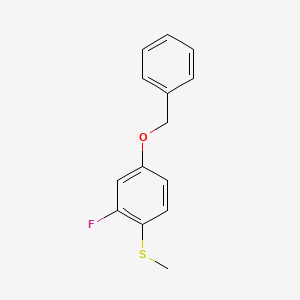
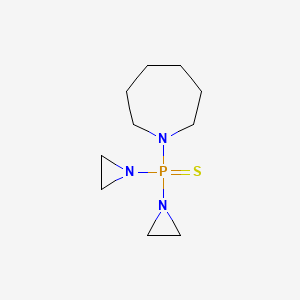
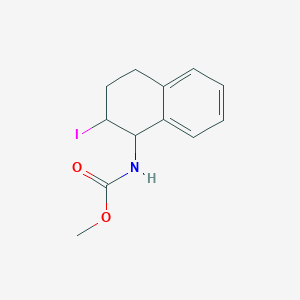
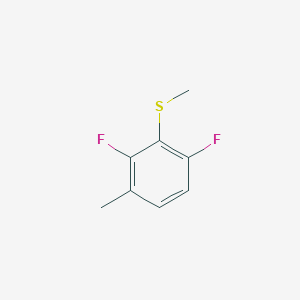
![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)

![N2-[[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-oxo-1-piperidinyl]carbonyl]-L-arginyl-L-lysine](/img/structure/B14762740.png)
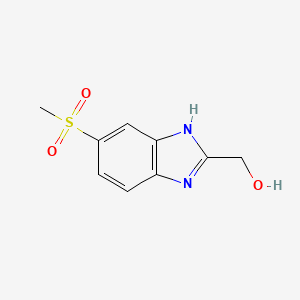
![6H-[1,4]Dioxino[2,3-F]indole](/img/structure/B14762749.png)

